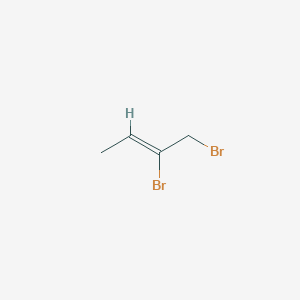

2-Butene, 1,2-dibromo-, (Z)-

描述

Contextual Significance of Halogenated Alkenes in Synthetic Strategies and Mechanistic Inquiry

Halogenated alkenes serve as versatile intermediates in the synthesis of complex organic molecules. numberanalytics.com The carbon-halogen bond can be readily transformed into other functional groups through various reactions, including nucleophilic substitution, elimination, and cross-coupling reactions. This reactivity allows for the construction of intricate molecular architectures, making halogenated alkenes essential building blocks in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.comnih.gov

From a mechanistic standpoint, the study of reactions involving halogenated alkenes provides deep insights into fundamental chemical principles. nih.govmcgill.ca The stereochemistry and regioselectivity of these reactions are often governed by the formation of key intermediates, such as halonium ions, which have been the subject of extensive investigation. nih.govmasterorganicchemistry.comleah4sci.com Understanding these mechanisms is crucial for predicting and controlling the outcomes of chemical transformations. numberanalytics.com

The Unique Stereochemical Landscape of (Z)-1,2-Dibromobut-2-ene

(Z)-1,2-Dibromobut-2-ene, with its specific Z (cis) configuration, presents a distinct stereochemical environment. The arrangement of the two bromine atoms on the same side of the carbon-carbon double bond influences its reactivity and the stereochemical outcome of its reactions. This fixed geometry is a key feature that distinguishes it from its E (trans) isomer and other halogenated alkenes.

The synthesis of (Z)-1,2-dibromobut-2-ene often involves the stereospecific anti-addition of bromine to an appropriate precursor, highlighting the importance of stereocontrol in its formation. The defined spatial relationship of the substituents in the (Z)-isomer can be exploited in subsequent reactions to generate products with specific stereochemistry, a critical aspect in the synthesis of chiral molecules.

Evolution of Research Perspectives on Vicinal Dihaloalkenes

Vicinal dihaloalkenes, which possess halogen atoms on adjacent carbon atoms of an alkene, have long been recognized as important synthetic intermediates. researchgate.netfiveable.me Historically, their synthesis often involved the use of hazardous reagents and lacked high selectivity. researchgate.net However, modern synthetic methods have evolved to provide more efficient and selective routes to these compounds. researchgate.net

Contemporary research focuses on developing catalytic and more environmentally benign methods for the synthesis of vicinal dihaloalkenes. researchgate.net Furthermore, their application in a broader range of chemical transformations is being actively explored. nih.govfrontiersin.org This includes their use in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, further expanding their utility in organic synthesis. frontiersin.orgacs.org The ongoing investigation into the reactivity and applications of vicinal dihaloalkenes, including (Z)-1,2-dibromobut-2-ene, continues to push the boundaries of synthetic chemistry.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical data for (Z)-1,2-Dibromobut-2-ene.

| Property | Value |

| Molecular Formula | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol |

| IUPAC Name | (Z)-1,2-dibromobut-2-ene |

| CAS Number | 79629-38-2 |

| Canonical SMILES | CC=C(CBr)Br |

| Isomeric SMILES | C/C=C(/CBr)\Br |

| InChI Key | VFPLAXWLJIGINL-RQOWECAXSA-N |

Structure

3D Structure

属性

CAS 编号 |

79629-38-2 |

|---|---|

分子式 |

C4H6Br2 |

分子量 |

213.90 g/mol |

IUPAC 名称 |

(Z)-1,2-dibromobut-2-ene |

InChI |

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |

InChI 键 |

VFPLAXWLJIGINL-RQOWECAXSA-N |

手性 SMILES |

C/C=C(/CBr)\Br |

规范 SMILES |

CC=C(CBr)Br |

产品来源 |

United States |

Stereochemical Aspects of Z 1,2 Dibromobut 2 Ene Reactivity

Stereospecificity in Electrophilic Addition Reactions Involving Dihaloalkenes

Electrophilic addition is a fundamental reaction type for alkenes, where an electrophile breaks the pi (π) bond to form two new sigma (σ) bonds. In the context of dihaloalkenes like (Z)-1,2-dibromobut-2-ene, the stereochemistry of the starting material directly influences the stereochemistry of the product, a characteristic known as stereospecificity.

Halogenation Mechanisms and Stereochemical Outcomes

The halogenation of alkenes, such as the addition of bromine (Br₂), is a classic example of a stereospecific reaction. masterorganicchemistry.com The reaction of alkenes with halogens like chlorine (Cl₂) and bromine (Br₂) typically results in the formation of vicinal dihalides through an anti-addition mechanism. masterorganicchemistry.com This means that the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.com

The mechanism proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org In the case of (Z)-1,2-dibromobut-2-ene reacting with bromine, the initial step involves the electrophilic attack of a bromine molecule on the carbon-carbon double bond. This leads to the formation of a cyclic bromonium ion. The large bromine atom can "shield" one side of the molecule, forcing the subsequent nucleophilic attack by the bromide ion (Br⁻) to occur from the opposite, unshielded side. libretexts.org This backside attack results in the exclusive formation of the anti-addition product. masterorganicchemistry.com

For instance, the bromination of (Z)-2-butene, a related alkene, yields a racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane. libretexts.org This stereospecific outcome is a direct consequence of the anti-addition mechanism via the cyclic bromonium ion intermediate. libretexts.org

Interactive Data Table: Stereochemical Outcome of Bromination of Butene Isomers

| Starting Alkene | Reaction | Intermediate | Product(s) | Stereochemical Outcome |

|---|---|---|---|---|

| (Z)-2-Butene | Addition of Br₂ | Cyclic Bromonium Ion | Racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane | Anti-addition |

| (E)-2-Butene | Addition of Br₂ | Cyclic Bromonium Ion | meso-(2R,3S)-2,3-dibromobutane | Anti-addition |

Formation of Diastereomeric and Enantiomeric Products

Addition reactions across carbon-carbon double bonds can lead to the formation of new chiral centers, resulting in diastereomers and enantiomers. pharmacy180.com Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. pharmacy180.com

When an addition reaction on a molecule like (Z)-1,2-dibromobut-2-ene creates two new chiral centers, diastereomeric products can be formed. pharmacy180.com The relative energies of the transition states leading to these diastereomers are different, meaning they are typically formed in unequal amounts. pharmacy180.com

The hydrogenation of 2,3-dibromobut-2-ene using a palladium-on-carbon catalyst (H₂/Pd-C) is an example where the stereoisomer of the starting material dictates the specific stereoisomers of the product. pearson.com For example, the hydrogenation of a specific stereoisomer of 2,3-dibromobut-2-ene can yield (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane. pearson.com

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects are stabilizing interactions that arise from favorable orbital overlap, which is maximized in a particular geometric arrangement. baranlab.org These effects can significantly influence the reactivity and pathways of reactions involving (Z)-1,2-dibromobut-2-ene.

The presence of electron-withdrawing bromine atoms in (Z)-1,2-dibromobut-2-ene makes the double bond more susceptible to nucleophilic attack. This is a key stereoelectronic factor governing its reactivity. The arrangement of the atoms and their associated orbitals dictates the preferred trajectory of an approaching nucleophile or electrophile.

Stereoelectronic effects are a result of the "secondary orbital overlap" between natural bond orbitals (NBOs) on adjacent atoms. imperial.ac.uk In the case of (Z)-1,2-dibromobut-2-ene, the orientation of the C-Br bonds relative to the π system of the double bond will influence the energy of the molecule and its transition states in reactions. For instance, hyperconjugation, the interaction of the electrons in a sigma bond (like C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, can stabilize certain conformations and influence reactivity. The specific Z configuration of the molecule will lead to unique stereoelectronic interactions compared to its E isomer.

Configurational Stability and Interconversion Mechanisms

The (Z) and (E) isomers of a molecule like 1,2-dibromobut-2-ene (B13667446) are diastereomers. docbrown.info The restricted rotation around the carbon-carbon double bond is what allows for the existence of these distinct geometric isomers. docbrown.info Generally, converting one isomer to the other requires breaking the π bond, which necessitates a significant input of energy.

Under standard conditions, isomers like (Z)-1,4-dibromobut-2-ene demonstrate configurational stability. vulcanchem.com However, interconversion between (Z) and (E) isomers can occur under certain conditions, such as exposure to heat or light, or through chemical catalysis. These processes often involve radical intermediates or the temporary breaking and reforming of the pi bond.

Reactivity and Reaction Mechanisms of Z 1,2 Dibromobut 2 Ene

Nucleophilic Substitution Reactions

Nucleophilic substitution in (Z)-1,2-dibromo-2-butene can occur at either the vinylic (C2) or the allylic (C1) carbon, each proceeding through distinct mechanistic pathways. The nature of the nucleophile, solvent, and reaction conditions dictates the preferred course of reaction.

Allylic Substitution Pathways

The bromine atom at the C1 position is allylic, making it susceptible to nucleophilic substitution via both S N 2 and S N 2' (allylic rearrangement) pathways.

In the S N 2 pathway , a nucleophile directly attacks the C1 carbon, displacing the bromide ion in a concerted step. This results in the direct replacement of the bromine atom with the nucleophile, maintaining the original position of the double bond.

The S N 2' pathway involves the nucleophile attacking the C3 carbon (the γ-carbon of the allylic system), leading to a concerted rearrangement where the double bond shifts and the bromide ion is ejected from the C1 position. wikipedia.org This results in a product where the nucleophile is bonded to C3 and the double bond is now between C1 and C2. The competition between S N 2 and S N 2' pathways is influenced by factors such as the steric hindrance at the α- and γ-carbons and the nature of the nucleophile. wikipedia.org

Table 1: Comparison of Nucleophilic Substitution Pathways for (Z)-1,2-Dibromobut-2-ene

| Pathway | Site of Nucleophilic Attack | Product Structure | Key Features |

| Vinylic Substitution | C2 | Substitution at the double bond | Generally less favorable; can proceed via addition-elimination. |

| S N 2 (Allylic) | C1 | Direct substitution product | Concerted mechanism, no rearrangement of the double bond. |

| S N 2' (Allylic) | C3 | Rearranged substitution product | Concerted mechanism with a shift in the double bond position. |

Elimination Reactions to Form Alkyne and Diene Systems

Treatment of (Z)-1,2-dibromo-2-butene with a strong base can induce elimination reactions, leading to the formation of either alkynes or dienes through dehydrobromination.

Dehydrobromination Kinetics and Thermodynamics

The elimination of two molecules of hydrogen bromide (HBr) from (Z)-1,2-dibromo-2-butene is a common method for the synthesis of alkynes. This process typically occurs in a stepwise manner, with the first dehydrobromination yielding a bromoalkene intermediate, which then undergoes a second elimination to form the alkyne. The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) in ethanol. ck12.org

The kinetics of these eliminations are often second-order, consistent with an E2 mechanism, where the rate depends on the concentrations of both the substrate and the base. ck12.org The thermodynamics of the reaction are driven by the formation of the stable triple bond and the removal of HBr by the base.

Regioselectivity and Stereoselectivity in Elimination

The E2 elimination mechanism requires a specific anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.com This stereochemical requirement has significant consequences for the regioselectivity and stereoselectivity of the elimination reactions of (Z)-1,2-dibromo-2-butene.

In the first elimination step, the base can abstract a proton from either the C1 or C3 position. Abstraction from C1 would lead to the formation of 1-bromo-1,2-butadiene, an allene. Abstraction of a proton from C3, followed by the elimination of the vinylic bromine at C2, would lead to the formation of 2-butyne. The relative rates of these competing pathways are influenced by the acidity of the protons and the steric environment.

For the second elimination from the bromoalkene intermediate to form an alkyne, the stereochemistry of the intermediate is critical. The anti-periplanar requirement for the E2 mechanism dictates which hydrogen and bromine atoms are eliminated. chemistrysteps.comlibretexts.org

Table 2: Potential Products of Dehydrobromination of (Z)-1,2-Dibromobut-2-ene

| Elimination Product | Intermediate | Base and Conditions |

| 2-Butyne | Bromoalkene | Strong base (e.g., NaNH₂) |

| 1,2-Butadiene | Bromoallene | Strong, sterically hindered base |

Addition Reactions to the Double Bond

The carbon-carbon double bond in (Z)-1,2-dibromo-2-butene can undergo electrophilic addition reactions. A classic example is the addition of bromine (Br₂).

The mechanism for the addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgwikipedia.org The π electrons of the double bond attack one of the bromine atoms in the Br₂ molecule, displacing a bromide ion and forming a three-membered ring containing the two carbon atoms of the former double bond and a positively charged bromine atom. libretexts.orgwikipedia.org

Hydrohalogenation

The addition of hydrogen halides (HX) to alkenes, or hydrohalogenation, is a fundamental reaction in organic chemistry. The reaction typically proceeds through an electrophilic addition mechanism, where the electron-rich double bond attacks the electrophilic hydrogen of the hydrogen halide. This initial step leads to the formation of a carbocation intermediate, which is subsequently attacked by the halide ion to yield the final alkyl halide product.

In the case of unsymmetrical alkenes, the regioselectivity of the reaction is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. This preference is due to the formation of the more stable carbocation intermediate.

The stereochemistry of hydrohalogenation can vary. While the carbocation intermediate is planar, allowing for attack from either face, which can lead to a mixture of syn- and anti-addition products, the specific substrate and reaction conditions can influence the stereochemical outcome.

Functional Group Additions

The carbon-carbon double bond in alkenes serves as a versatile functional group for a variety of addition reactions. Besides hydrohalogenation, alkenes can undergo halogenation (addition of X₂), hydration (addition of water), and the addition of many other functional groups.

The addition of halogens, such as bromine (Br₂), to an alkene typically proceeds through a mechanism involving a cyclic halonium ion intermediate. This intermediate is then opened by the attack of a halide ion in an anti-fashion, leading to a product with anti-stereochemistry. For instance, the addition of bromine to (Z)-2-butene results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. libretexts.orgtestbook.com

The reactivity of (Z)-1,2-dibromobut-2-ene in other functional group addition reactions would be influenced by both the electronic effects of the existing bromine atoms and the steric hindrance they impose. While general principles of electrophilic and nucleophilic additions to alkenes are well-established, detailed research findings on specific functional group additions to (Z)-1,2-dibromobut-2-ene are scarce.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne). The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction.

(Z)-1,2-dibromobut-2-ene, with its double bond, has the potential to act as a dienophile in Diels-Alder reactions. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups. The bromine atoms on the double bond of (Z)-1,2-dibromobut-2-ene would likely influence its dienophilic character. However, specific examples of (Z)-1,2-dibromobut-2-ene participating in Diels-Alder or other cycloaddition reactions are not documented in the available literature.

Electrocyclic reactions, another type of pericyclic reaction, involve the intramolecular formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. These reactions are also stereospecific and are governed by the principles of orbital symmetry. Similarly, sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a pi system.

The potential for (Z)-1,2-dibromobut-2-ene to undergo pericyclic processes such as electrocyclization or sigmatropic rearrangements would depend on its ability to adopt the required transition state geometries and the fulfillment of orbital symmetry requirements. Detailed studies investigating the participation of (Z)-1,2-dibromobut-2-ene in such reactions have not been found in the reviewed scientific literature.

Advanced Spectroscopic Characterization of Z 1,2 Dibromobut 2 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For (Z)-1,2-Dibromobut-2-ene, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to confirm its constitution and specific stereochemistry.

Elucidation of Stereochemistry and Conformational Preferences

The (Z)-configuration of the double bond in 1,2-Dibromobut-2-ene (B13667446) is definitively established through ¹H NMR spectroscopy. The spatial arrangement of the substituents around the C=C double bond dictates the chemical environment of the vinylic and allylic protons, leading to characteristic chemical shifts and coupling constants.

The vinylic proton (=CH-) in the (Z)-isomer typically resonates at a distinct chemical shift. Experimental data for a similar compound shows a vinylic proton signal at approximately 5.85 ppm . The multiplicity of this signal, often a doublet of quartets, arises from coupling to the adjacent methyl protons and the geminal proton. The magnitude of the vicinal coupling constant (³JHH) between the protons across the double bond is particularly diagnostic of stereochemistry, though in this specific structure, other couplings dominate the signal.

The fixed geometry of the (Z)-isomer brings the brominated carbon at position 2 and the methyl group at position 4 into a cis-relationship, which influences the magnetic shielding of nearby nuclei. This proximity can be confirmed using advanced NMR techniques as discussed below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-1,2-Dibromobut-2-ene Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| C1 (-CH₂Br) | ~4.1 - 4.3 | ~35 - 40 | Doublet |

| C2 (=C(Br)-) | - | ~120 - 125 | Singlet (quaternary) |

| C3 (=CH-) | ~5.8 - 6.0 | ~125 - 130 | Quartet |

| C4 (-CH₃) | ~1.8 - 2.0 | ~15 - 20 | Doublet |

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HMQC, HMBC)

Two-dimensional NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for confirming the (Z)-stereochemistry. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). For (Z)-1,2-Dibromobut-2-ene, a cross-peak is expected between the vinylic proton on C3 and the protons of the methyl group on C4, as their cis orientation places them on the same side of the double bond chegg.com. This interaction would be absent or significantly weaker in the corresponding (E)-isomer.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak would be observed between the vinylic proton (on C3) and the protons of the methyl group (on C4), confirming the ³JHH coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal around 1.8-2.0 ppm would show a correlation to the carbon signal around 15-20 ppm, assigning them both to the methyl group (C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity of the carbon skeleton.

Table 2: Expected 2D NMR Correlations for (Z)-1,2-Dibromobut-2-ene

| 2D NMR Technique | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| NOESY | ¹H ↔ ¹H (through space) | H3 ↔ H4 | Confirmation of (Z)-stereochemistry |

| COSY | ¹H ↔ ¹H (through bond) | H3 ↔ H4 | Confirms vicinal coupling |

| HMQC | ¹H ↔ ¹³C (one bond) | H1 ↔ C1; H3 ↔ C3; H4 ↔ C4 | Direct C-H bond assignment |

| HMBC | ¹H ↔ ¹³C (multiple bonds) | H1 ↔ C2, C3; H4 ↔ C2, C3 | Confirms carbon backbone connectivity |

Vibrational Spectroscopy (Infrared and Raman) for Structural Features

Infrared (IR) Spectroscopy: The IR spectrum of (Z)-1,2-Dibromobut-2-ene is expected to show characteristic absorption bands. The C=C double bond stretching vibration typically appears in the region of 1680-1640 cm⁻¹. The presence of electron-withdrawing bromine atoms attached to the double bond may shift this frequency slightly. The sp² C-H stretching vibration of the vinylic proton is expected just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. A key feature for the (Z)-isomer is the C-H out-of-plane bending (wagging) vibration, which for cis-disubstituted alkenes typically gives a strong absorption in the 730-665 cm⁻¹ range docbrown.info. The C-Br stretching vibrations are expected to appear in the fingerprint region, generally between 700 and 500 cm⁻¹ docbrown.info.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretch is often a strong and sharp signal in the Raman spectrum. The C-Br bonds are also highly polarizable and are expected to give rise to strong Raman signals in the low-frequency region.

Table 3: Predicted Vibrational Frequencies for (Z)-1,2-Dibromobut-2-ene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| sp² C-H Stretch | 3100 - 3000 | Medium | Medium |

| sp³ C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| C=C Stretch | 1680 - 1640 | Medium-Weak | Strong |

| sp³ C-H Bend | 1470 - 1370 | Medium | Medium |

| sp² C-H Out-of-Plane Bend (cis) | 730 - 665 | Strong | Weak |

| C-Br Stretch | 700 - 500 | Strong | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of (Z)-1,2-Dibromobut-2-ene is C₄H₆Br₂. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Consequently, the molecular ion (M⁺) peak in the mass spectrum will exhibit a characteristic isotopic pattern. For a molecule containing two bromine atoms, a triplet of peaks will be observed for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1 ulethbridge.ca. The calculated monoisotopic mass is approximately 211.884 Da nih.gov.

Electron ionization (EI) would lead to fragmentation of the molecular ion. Key fragmentation pathways would likely involve the loss of a bromine atom or the cleavage of C-C bonds.

Table 4: Expected Major Fragments in the Mass Spectrum of (Z)-1,2-Dibromobut-2-ene

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Remarks |

| 212, 214, 216 | [C₄H₆Br₂]⁺ | Molecular ion (M⁺) peak cluster (ratio ~1:2:1) |

| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 53 | [C₄H₅]⁺ | Loss of both bromine atoms and one hydrogen |

The fragmentation pattern provides a fingerprint that confirms the presence of two bromine atoms and the butene backbone, thus corroborating the structure determined by NMR and vibrational spectroscopy.

Computational and Theoretical Studies of Z 1,2 Dibromobut 2 Ene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-1,2-dibromobut-2-ene, offering a detailed view of its electronic structure and thermodynamic stability. These theoretical approaches allow for the calculation of various molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like (Z)-1,2-dibromobut-2-ene. DFT methods are used to model electron density to determine the energy and electronic structure of the molecule. Key applications include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The energy of the double bond, influenced by the electron-withdrawing bromine atoms, is a key factor in its susceptibility to nucleophilic attack.

Theoretical studies using DFT can also predict various physicochemical properties. For instance, the predicted XlogP3-AA value, a measure of lipophilicity, for the related isomer (Z)-1,1-dibromobut-2-ene is 2.8. nih.gov Such calculations provide valuable data that can be used to estimate the behavior of (Z)-1,2-dibromobut-2-ene in different chemical environments.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for studying (Z)-1,2-dibromobut-2-ene. ibm.com These methods are employed to calculate precise molecular geometries, vibrational frequencies, and energies. For instance, ab initio calculations can determine the stability of different isomers by comparing their total energies. researchgate.net While computationally intensive, ab initio methods offer a benchmark for other computational techniques and are essential for a detailed understanding of the molecule's fundamental properties. ibm.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reactions involving (Z)-1,2-dibromobut-2-ene. By simulating reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms.

Transition State Analysis

Transition state theory is a cornerstone of reaction dynamics, and its application through computational modeling allows for the identification and characterization of transition states in reactions of (Z)-1,2-dibromobut-2-ene. For example, in the context of elimination reactions, computational models can determine the geometry and energy of the transition state, providing insights into the reaction rate and stereochemical outcome. The Z-isomer is noted to react faster than the E-isomer in certain elimination reactions.

In more complex transformations, such as copper-catalyzed borylcupration reactions of related dienoates, DFT calculations have been instrumental in understanding the reaction mechanism, including the characterization of transition states for steps like intramolecular C-C bond formation. acs.org Similar computational analyses can be applied to reactions of (Z)-1,2-dibromobut-2-ene to predict its reactivity and guide the design of new synthetic methods. For instance, computational modeling can be used to predict activation energies for Z/E isomerization pathways.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive depiction of the energy of a molecule as a function of its geometry. libretexts.org For reactions involving (Z)-1,2-dibromobut-2-ene, mapping the PES allows for the visualization of the entire reaction pathway, including reactants, products, intermediates, and transition states. libretexts.orglibretexts.org This conceptual tool is invaluable for analyzing molecular geometry and reaction dynamics. libretexts.org

The development of a full-dimensional analytical potential energy surface can be a significant undertaking, often requiring fitting to high-level ab initio calculations. rsc.org However, even simplified PES diagrams can offer significant insights. For example, the analysis of the PES for E2' reactions of related cyanobutadiene (B14615423) systems, using density functional theory, helped to rationalize the observed diastereoselectivity based on the Curtin-Hammett principle. lookchem.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (Z)-1,2-dibromobut-2-ene are critical to its reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis of (Z)-1,2-dibromobut-2-ene involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. The presence of the double bond restricts rotation, leading to distinct geometric isomers (E and Z). docbrown.info However, rotation around the single bonds still allows for different conformations. The relative stability of these conformers is influenced by steric and electronic effects. For example, in the conformational analysis of 1,2-dibromoethane (B42909), the anti-periplanar arrangement of the two large bromine atoms is the most stable due to minimized steric hindrance. youtube.com A similar analysis for (Z)-1,2-dibromobut-2-ene would consider the interactions between the bromine atoms and the methyl and bromomethyl groups.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the conformational dynamics of (Z)-1,2-dibromobut-2-ene. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and changes conformation. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Prediction of Spectroscopic Parameters and Validation

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters, aiding in the structural elucidation of organic molecules. rsc.orgnih.gov For a compound like (Z)-1,2-dibromobut-2-ene, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), which can then be validated against experimental data.

Prediction of Spectroscopic Parameters

The in silico prediction of NMR chemical shifts is a common practice to assist in the confirmation of chemical structures. rsc.org The process generally involves optimizing the molecular geometry of the target compound and then calculating the NMR shielding tensors using a suitable theoretical method. The final chemical shifts are typically obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org

Several factors influence the accuracy of these predictions, including the choice of the DFT functional, the basis set, and the model used to account for solvent effects. acs.org

DFT Functionals: A wide array of functionals is available, each with varying levels of accuracy and computational cost. Common choices include the B3LYP hybrid functional and long-range corrected functionals like the ωB97X-D, which have shown significant improvement in predicting NMR parameters. acs.orgnih.gov Benchmark studies indicate that functionals like WP04 can be particularly effective for ¹H chemical shift predictions. mdpi.com

Basis Sets: The choice of basis set, which describes the atomic orbitals of the molecule, is also critical. Pople-style basis sets like 6-31G(d,p) or more extensive sets like cc-pVTZ and def2-SVP are frequently employed. mdpi.comacs.org Larger basis sets generally yield more accurate results but require greater computational resources.

Solvation Models: To accurately simulate the conditions of an experimental NMR measurement, which is typically performed in a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the COSMO model are often incorporated into the calculations. acs.orgmdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating isotropic shielding constants. nih.govmdpi.com The general workflow involves geometry optimization at a given level of theory, followed by the GIAO-DFT calculation of NMR parameters using a potentially more robust functional and basis set. mdpi.comacs.org

The expected accuracy of these predictions varies. For ¹³C NMR chemical shifts, deviations from experimental values can be significant for carbons bonded to halogens. acs.org However, studies have shown that with appropriate methodology, root-mean-square deviations (RMSD) for ¹H predictions can be as low as 0.07 to 0.19 ppm, and for ¹³C, between 0.5 to 2.9 ppm. mdpi.com Another study suggests that for confident identification in a complex mixture, prediction errors should be below 0.5 ppm for ¹H and 4.6 ppm for ¹³C in chloroform. nih.gov

| Component | Examples/Methods | Significance |

|---|---|---|

| Calculation Method | Gauge-Independent Atomic Orbital (GIAO) | A robust method for calculating magnetic shielding tensors. nih.govmdpi.com |

| DFT Functional | B3LYP, ωB97X-D, WP04, PBE0 | The choice of functional is crucial for accuracy; long-range corrected functionals often perform better. acs.orgmdpi.com |

| Basis Set | 6-31G(d,p), 6-311++G(2d,p), cc-pVTZ, def2-SVP | Determines the quality of the molecular orbital description; larger sets generally improve accuracy. mdpi.comacs.org |

| Solvent Model | Polarizable Continuum Model (PCM), COSMO | Simulates the solvent environment, which is essential for comparing with experimental solution-state NMR. acs.orgmdpi.com |

Validation

The validation of computationally predicted spectroscopic parameters is achieved by comparing them with experimentally determined data. For (Z)-1,2-dibromobut-2-ene, experimental ¹H NMR data provides a direct benchmark for theoretical results.

Experimental ¹H NMR data for (Z)-1,2-dibromobut-2-ene and a structurally similar compound are available. These values are critical for validating the accuracy of any theoretical model applied to this system. The comparison between predicted and experimental values serves as the ultimate test of the computational methodology's reliability. rsc.org For instance, a predicted ¹H NMR chemical shift for the vinylic proton in (Z)-1,2-dibromobut-2-ene would be considered highly accurate if it falls within a small deviation (e.g., <0.5 ppm) of the experimental value of approximately 5.85 ppm. nih.govvulcanchem.com

Furthermore, techniques like 2D NOESY NMR spectroscopy can be used experimentally to confirm the (Z)-configuration of the double bond by observing spatial proximities, which can also be correlated with the computationally determined lowest energy conformation.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Source |

|---|---|---|---|---|

| (Z)-1,2-Dibromobut-2-ene | Vinylic H | 5.85 (dt, J=8.4 Hz) | CDCl₃ | vulcanchem.com |

| (Z)-2-(1-Adamantyl)-1,4-dibromobut-2-ene | Vinylic H | 5.75 (t, J=8.5 Hz) | Not specified | researchgate.net |

Applications of Z 1,2 Dibromobut 2 Ene in Organic Synthesis

Precursor for the Synthesis of Novel Organic Building Blocks

(Z)-1,2-dibromobut-2-ene is a valuable starting material for the creation of more complex molecules, particularly those containing unsaturated systems and butenyl functionalities.

Formation of Unsaturated Systems

The presence of two bromine atoms facilitates elimination reactions, leading to the formation of various unsaturated compounds. These reactions are critical in synthetic chemistry for constructing carbon-carbon double and triple bonds. For instance, dehydrobromination of (Z)-1,2-dibromobut-2-ene can yield butadienes or butynes, which are themselves important building blocks for further synthetic transformations. The stereochemistry of the starting material can influence the stereochemical outcome of the resulting unsaturated system.

Introduction of Butenyl Moieties

The butenyl group is a common structural motif in many organic molecules. (Z)-1,2-dibromobut-2-ene can be used to introduce this functionality into a target molecule through nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing for the attachment of a variety of nucleophiles. This approach has been utilized in the synthesis of complex natural products and other biologically active compounds. For example, the reaction of (Z)-1,2-dibromobut-2-ene with appropriate nucleophiles can lead to the formation of substituted butenes with defined stereochemistry.

Participation in Cross-Coupling Reactions

(Z)-1,2-dibromobut-2-ene is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

| Coupling Reaction | Catalyst/Reagents | Product Type | Ref. |

| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl or vinyl substituted butenes | nih.gov |

| Stille Coupling | Palladium catalyst, organotin reagent | Alkenyl or aryl substituted butenes | nih.gov |

| Heck Coupling | Palladium catalyst, alkene | Substituted butadienes | |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Ene-ynes | |

| Negishi Coupling | Palladium or nickel catalyst, organozinc reagent | Alkenyl or aryl substituted butenes |

These cross-coupling reactions allow for the construction of complex molecular architectures from relatively simple starting materials. For instance, the coupling of (Z)-1,2-dibromobut-2-ene with an aryl boronic acid in a Suzuki reaction can yield an aryl-substituted butene, a common scaffold in medicinal chemistry. Research has shown that the reaction of (E)-1,4-dibromobut-2-ene with organolithium reagents in the presence of a copper catalyst can lead to dialkylated products. rsc.org Similarly, copper-catalyzed coupling reactions with β,β-diboryl acrylates have been explored. nih.gov

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals, agrochemicals, and materials science. (Z)-1,2-dibromobut-2-ene can serve as a key building block in the synthesis of various heterocyclic systems. The two bromine atoms can react with dinucleophiles to form rings of different sizes and functionalities.

For example, reaction with a diamine could lead to the formation of a nitrogen-containing heterocycle. Similarly, reaction with a diol or a dithiol could yield oxygen- or sulfur-containing heterocycles, respectively. A study has demonstrated the synthesis of various adamantyl-containing heterocycles such as pyrrolines, pyrroles, pyridazinium salts, furans, and thiophenes starting from 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane. researchgate.netdntb.gov.ua

Utility in Polymer Chemistry and Material Science (as monomer or intermediate)

While the direct polymerization of but-2-ene is challenging due to steric hindrance, derivatives like (Z)-1,2-dibromobut-2-ene can serve as intermediates in the synthesis of monomers or polymers. quora.com The bromine atoms can be replaced with polymerizable functionalities, or the double bond can be incorporated into a polymer backbone through specific polymerization techniques.

For instance, (Z)-1,2-dibromobut-2-ene can be converted into a diene monomer, which can then undergo polymerization. Although less common, the compound itself could potentially be used in certain types of step-growth polymerization reactions where the bromine atoms react with other difunctional monomers. The related compound, 1,4-dichlorobut-2-ene, is a known intermediate in the production of chloroprene, the monomer for neoprene synthetic rubber. wikipedia.org

Isomerization Studies of 1,2 Dibromobut 2 Ene Systems

Cis-Trans Isomerization Mechanisms and Catalysis

The conversion between (Z)- and (E)-1,2-dibromo-2-butene requires breaking the π-bond component of the C=C double bond, which restricts free rotation. This can be achieved through several catalytic mechanisms that provide a lower energy pathway for the isomerization process.

Radical-Catalyzed Isomerization: One common method for achieving cis-trans equilibration is through radical-based mechanisms. Catalysts like iodine can be used to facilitate this process. uregina.ca The mechanism is believed to proceed in three main steps:

Addition: An iodine radical (I•), often generated by thermal or photolytic cleavage of I₂, adds to the double bond of the (Z)-alkene. This breaks the π-bond and forms a single C-C bond, around which rotation can now occur.

Rotation: The resulting bromo-iodo-alkyl radical intermediate rotates around the newly formed single bond.

Elimination: The iodine radical is eliminated, reforming the double bond. Due to the rotation, there is a statistical probability of forming either the (Z) or the more stable (E) isomer. Over time, the reaction mixture reaches a thermodynamic equilibrium that favors the (E)-isomer.

A similar radical mechanism can be initiated using a combination of thiols (like 2-mercaptoethanol) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or UV light, which has been shown to be effective for the isomerization of the related 1,4-dihalobutene-2 systems. googleapis.com

Acid-Catalyzed Isomerization: Strong acids can catalyze isomerization by protonating the double bond, which forms a carbocation intermediate. Rotation can occur around the single bond in this intermediate before the proton is lost to regenerate the double bond, leading to a mixture of isomers. While this is a general mechanism for alkenes, its application to 1,2-dibromo-2-butene must consider potential side reactions due to the presence of the bromine atoms.

Transition Metal Catalysis: Modern organometallic chemistry offers highly selective isomerization catalysts. While specific studies on 1,2-dibromo-2-butene are scarce, research on other alkenes provides insight into potential catalytic systems.

Cobalt(II) Complexes: High-spin cobalt(II) complexes supported by bulky β-diketiminate ligands have demonstrated the ability to isomerize terminal alkenes to internal (Z)-alkenes with high selectivity. researchgate.net This catalysis proceeds through an "alkyl" mechanism involving β-hydride elimination and researchgate.net-insertion steps. researchgate.net

Ruthenium and Zirconium Hydrides: Metal hydride complexes, such as those of ruthenium and zirconium, have been used to isomerize a series of cis,cis-1,2,5,6-tetrasilacycloocta-3,7-dienes to their more stable trans,trans isomers. The mechanism is consistent with a stepwise metal hydride addition/elimination pathway. nih.gov

The table below summarizes catalysts applicable to cis-trans isomerization of alkenes, which could potentially be applied to the 1,2-dibromobut-2-ene (B13667446) system.

| Catalyst Type | Specific Examples | Proposed Mechanism | Reference |

| Radical | Iodine (I₂), Thiols + AIBN | Radical addition-elimination | googleapis.com, uregina.ca |

| Transition Metal | Cobalt(II) β-diketiminate | Alkyl mechanism via β-hydride elimination | researchgate.net |

| Transition Metal | Ru/Zr Hydride Complexes | Metal hydride addition-elimination | nih.gov |

Equilibrium Studies Between Isomers

The position of equilibrium in a reversible isomerization reaction is determined by the relative thermodynamic stability of the isomers. For the reaction:

(Z)-1,2-dibromo-2-butene ⇌ (E)-1,2-dibromo-2-butene

The equilibrium constant, K_eq, is given by the ratio of the concentration of the product to the reactant at equilibrium:

K_eq = [[(E)-isomer]] / [[(Z)-isomer]]

The standard Gibbs free energy change (ΔG°) for the reaction is related to the equilibrium constant by the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

Generally, trans (E) isomers of acyclic alkenes are more thermodynamically stable than their cis (Z) counterparts. This is because cis isomers often experience steric strain from non-bonded interactions between substituent groups on the same side of the double bond. libretexts.org In the case of 1,2-dibromo-2-butene, the (E)-isomer, where the bromomethyl group and the bromine atom are on opposite sides of the double bond, is expected to be more stable than the (Z)-isomer.

Illustrative Thermodynamic Data for Z/E Isomerization of 2-Butene (B3427860)

The following table presents data for the isomerization of (Z)-2-butene to (E)-2-butene, demonstrating how Gibbs free energy dictates the equilibrium position. youtube.com

| Parameter | Value |

| ΔG°_f ((Z)-2-butene) | 65.9 kJ/mol |

| ΔG°_f ((E)-2-butene) | 63.0 kJ/mol |

| ΔG°_reaction | -2.9 kJ/mol |

| Temperature (T) | 298 K |

| Equilibrium Constant (K_eq) | 3.22 |

| Equilibrium % (Z)-isomer | 24% |

| Equilibrium % (E)-isomer | 76% |

Data adapted from an equilibrium example for 2-butene. youtube.com

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the relative stabilities and activation energies for isomerization when experimental data is lacking. semanticscholar.org Such calculations for analogous systems confirm that the stability trend for disubstituted alkenes typically follows E > Z. nih.gov

Photoinduced Isomerization

Photoisomerization provides a non-thermal pathway to interconvert geometric isomers. This process can be initiated either by direct absorption of light by the alkene or by using a photosensitizer. youtube.com

Direct Photoisomerization: Upon absorbing a photon of suitable energy (typically in the UV range), the (Z)- or (E)-alkene is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In the S₁ state, the π-bond is significantly weakened, allowing for rotation around the central C-C bond. The molecule can then relax back to the S₀ ground state, forming either the (Z)- or (E)-isomer.

Sensitized Photoisomerization: This is often a more efficient method. A sensitizer (B1316253) molecule (e.g., benzophenone) absorbs the light and becomes electronically excited. It then undergoes intersystem crossing to a long-lived triplet state (T₁). youtube.com When this excited triplet sensitizer collides with an alkene molecule in its ground state, it transfers its triplet energy. The alkene is thus promoted to its own triplet state (T₁), where, like the S₁ state, there is free rotation around the C=C axis. Relaxation back to the ground state produces a mixture of both isomers. youtube.com

The final ratio of isomers in a photochemical reaction does not depend on their thermodynamic stability but on their relative absorption coefficients at the wavelength of irradiation and the quantum yields of isomerization. This leads to a photostationary state (PSS) , which can be enriched in the less stable (Z)-isomer compared to the thermal equilibrium. iupac.org

Studies on analogous compounds, such as dimethyl 2,3-dibromofumarate, show that cis-trans isomerization is significantly accelerated by light, indicating that this is a viable pathway for dihaloalkenes. researchgate.net

Commonly Used Triplet Sensitizers and Their Energies

| Sensitizer | Triplet Energy (E_T) (kcal/mol) |

| Benzophenone | 69 |

| Benzil | 54 |

| Pyrene | 47 |

| Eosin | 43 |

This table presents typical triplet sensitizers and their energies, which are critical for selecting an appropriate sensitizer for a specific alkene isomerization. youtube.com

Thermal Isomerization Pathways

Applying thermal energy is a direct method to induce cis-trans isomerization. Heating an alkene provides the necessary activation energy to overcome the rotational barrier of the double bond. This barrier is equivalent to the strength of the π-bond, which is typically in the range of 60-65 kcal/mol.

The generally accepted mechanism for thermal isomerization in the gas phase involves the formation of a diradical transition state. nih.gov As the molecule is heated, the π-bond breaks homolytically, creating a transient species with two unpaired electrons on adjacent p-orbitals. In this state, rotation around the C-C sigma bond is possible. The π-bond then reforms, yielding a mixture of the (Z) and (E) isomers. Over time, the system will reach a thermodynamic equilibrium, which, for 1,2-dibromo-2-butene, would heavily favor the more stable (E)-isomer.

Kinetic studies of the thermal isomerization of related compounds, such as substituted cyclobutanes, have been interpreted in terms of competitive processes involving short-lived diradical intermediates. nih.gov While specific kinetic parameters for 1,2-dibromo-2-butene are not documented in the literature, the general pathway is expected to follow this diradical mechanism at sufficiently high temperatures (e.g., >250 °C).

In industrial settings, precise temperature control is crucial during the synthesis and purification of specific isomers like (Z)-1,2-dibromo-2-butene to prevent unintended thermal isomerization to the more stable (E)-form or other constitutional isomers.

Environmental Aspects in Chemical Research Contexts

Academic Studies on Degradation Pathways in Environmental Systems (e.g., atmospheric oxidation)

The degradation of volatile and semi-volatile organic compounds in the atmosphere is primarily driven by reactions with photochemically generated oxidants. For (Z)-1,2-dibromo-2-butene, its release into the atmosphere would subject it to various degradation processes.

The primary atmospheric degradation pathway for alkenes is their reaction with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The presence of a carbon-carbon double bond in (Z)-1,2-dibromo-2-butene makes it susceptible to attack by these oxidants. The rate of these reactions determines the atmospheric lifetime of the compound.

The reaction with ozone can also be a significant degradation pathway for alkenes, particularly at night. Ozonolysis of the double bond would lead to the formation of a primary ozonide, which would then decompose to form carbonyl compounds and Criegee intermediates. The presence of bromine atoms on the double bond may influence the reaction rate and the nature of the resulting products.

A computational study on the atmospheric oxidation of 1,2-dibromoethane (B42909) has proposed a complex mechanism involving multiple species and transition states, leading to final products such as carbon dioxide, carbon monoxide, glyoxal, bromine radicals, and other brominated compounds. nih.gov A similar level of complexity can be anticipated for the atmospheric oxidation of (Z)-1,2-dibromo-2-butene.

Table 1: Potential Atmospheric Degradation Reactions of (Z)-1,2-dibromo-2-butene

| Reactant | Potential Reaction Type | Anticipated Primary Products | Environmental Significance |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Electrophilic Addition | Brominated alcohols, Brominated carbonyls | Primary daytime degradation pathway, contributes to photochemical smog formation. |

| Ozone (O₃) | Ozonolysis | Brominated carbonyls, Criegee intermediates | Significant degradation pathway, especially in polluted areas and at night. |

| Nitrate Radical (NO₃) | Electrophilic Addition | Nitrooxy-bromo-butanes | Important nighttime degradation pathway in areas with significant NOx emissions. |

Biodegradation Research and Environmental Fate Modeling

The biodegradation of halogenated organic compounds is often challenging for microorganisms due to the strength of the carbon-halogen bond and the xenobiotic nature of these molecules. The presence of two bromine atoms in (Z)-1,2-dibromo-2-butene suggests that it may be recalcitrant to biodegradation.

Research on the biodegradation of brominated flame retardants and other brominated compounds has shown that both aerobic and anaerobic degradation can occur, although often at slow rates. mdpi.comresearchgate.net The initial step in the biodegradation of halogenated compounds often involves dehalogenation, which can occur via reductive, oxidative, or hydrolytic mechanisms. For unsaturated compounds like (Z)-1,2-dibromo-2-butene, the double bond can also be a site for initial microbial attack.

Studies on the biodegradation of butane (B89635) and butene have shown that both saturated and unsaturated C4 molecules can be activated by similar enzymatic pathways. researchgate.net However, the presence of bromine substituents in (Z)-1,2-dibromo-2-butene would likely necessitate specialized enzymatic machinery for degradation to proceed.

Environmental fate modeling is a computational tool used to predict the distribution and persistence of chemicals in the environment. nih.gov To model the environmental fate of (Z)-1,2-dibromo-2-butene, a range of physicochemical properties would be required, including its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant. Additionally, data on its degradation rates in air, water, soil, and sediment would be essential inputs for such models. In the absence of experimental data for this specific compound, these parameters would need to be estimated using quantitative structure-activity relationship (QSAR) models.

Table 2: Key Parameters for Environmental Fate Modeling of (Z)-1,2-dibromo-2-butene (Illustrative)

| Parameter | Significance in Environmental Fate Modeling | Estimated Value/Range (for illustrative purposes) |

|---|---|---|

| Molecular Weight | Influences transport and partitioning. | 213.90 g/mol |

| Vapor Pressure | Determines the tendency to partition into the atmosphere. | Moderate to High |

| Water Solubility | Affects transport in aqueous systems and bioavailability. | Low |

| Log Kow | Indicates potential for bioaccumulation in fatty tissues. | High |

| Henry's Law Constant | Describes the partitioning between air and water. | Moderate to High |

Note: The values in this table are illustrative and would need to be experimentally determined or accurately estimated for a reliable environmental fate assessment.

Transformations in Aqueous Environments

Once in an aqueous environment, (Z)-1,2-dibromo-2-butene may undergo several transformation processes, including hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkenes, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature and pH. The vinylic and allylic nature of the bromine atoms in (Z)-1,2-dibromo-2-butene will influence their susceptibility to hydrolysis. Generally, allylic halides are more reactive towards hydrolysis than vinylic halides.

Photolysis is the degradation of a molecule by light. In aqueous environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight (greater than 290 nm). Indirect photolysis can also occur through reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. Studies on other organic compounds have shown that photolysis can be a significant degradation pathway in surface waters. nih.govnih.gov The presence of the carbon-carbon double bond and carbon-bromine bonds in (Z)-1,2-dibromo-2-butene suggests that it may be susceptible to photolytic degradation.

The products of these transformations would depend on the specific reaction conditions. Hydrolysis could potentially lead to the formation of brominated butenols, while photolysis could result in a variety of degradation products through different reaction pathways.

Future Research Trajectories for Z 1,2 Dibromobut 2 Ene

Exploration of Novel Catalytic Transformations

The reactivity of the two carbon-bromine bonds in (Z)-1,2-dibromobut-2-ene presents a significant opportunity for the exploration of novel catalytic transformations. While foundational cross-coupling reactions are established for similar dihaloalkenes, a deep dive into more sophisticated and stereospecific catalytic systems is warranted.

Future investigations should focus on the development of catalytic systems that can selectively functionalize one bromine atom over the other, leading to a diverse array of monosubstituted intermediates. This could be achieved through the use of catalysts with high steric hindrance or by employing carefully controlled reaction conditions. Furthermore, the exploration of dual-catalysis systems could enable tandem or cascade reactions, where both bromine atoms are sequentially replaced in a single pot, streamlining synthetic pathways.

Palladium- and nickel-based catalysts have shown promise in cross-coupling reactions of dihaloalkenes. Future work could explore the use of less common transition metals, such as copper, iron, or cobalt, which may offer unique reactivity profiles and selectivities. The development of novel phosphine ligands, N-heterocyclic carbenes (NHCs), and other ancillary ligands will be crucial in tuning the reactivity and stability of these catalytic systems to achieve high yields and stereospecificity in reactions such as Suzuki, Sonogashira, and Heck couplings. A comparative study of the reactivity of (Z)-1,2-dibromobut-2-ene with its (E)-isomer in these catalytic systems would also provide valuable mechanistic insights.

Development of Asymmetric Synthetic Routes

The prochiral nature of (Z)-1,2-dibromobut-2-ene makes it an excellent candidate for the development of asymmetric synthetic routes, leading to the formation of chiral molecules with high enantiomeric purity. The design and application of chiral catalysts will be paramount in achieving this goal.

A primary focus should be on the enantioselective functionalization of one of the two bromine atoms. This could be accomplished through the use of chiral ligands that can effectively differentiate between the two prochiral faces of the molecule. The development of novel chiral phosphine ligands, such as derivatives of BINAP or TADDOL, specifically tailored for reactions involving vicinal dibromoalkenes, could lead to significant breakthroughs.

Furthermore, the exploration of enantioselective desymmetrization reactions, where a chiral catalyst selectively reacts with one of the two bromine atoms, would be a powerful strategy. This approach could be applied to a variety of transformations, including cross-coupling reactions and nucleophilic substitutions. The resulting chiral monosubstituted intermediates would be valuable building blocks for the synthesis of a wide range of enantiomerically pure compounds.

Integration into Complex Natural Product Synthesis

The unique structural motif of (Z)-1,2-dibromobut-2-ene makes it a potentially valuable building block for the total synthesis of complex natural products. Its ability to introduce a four-carbon unit with defined stereochemistry could significantly shorten synthetic routes to various natural product families.

One promising area of investigation is the use of (Z)-1,2-dibromobut-2-ene as a precursor for the synthesis of butenolides and related lactone-containing natural products. Through a series of stereospecific transformations, the dibromo-functionality could be converted into the characteristic lactone ring, while the Z-alkene geometry is preserved.

Moreover, the butene backbone of the molecule could be incorporated into the carbon skeleton of various alkaloids, terpenoids, and polyketides. The bromine atoms can serve as handles for further functionalization and ring-forming reactions, allowing for the construction of intricate polycyclic systems. Future research should focus on identifying natural product targets that contain a similar four-carbon motif and designing synthetic strategies that utilize (Z)-1,2-dibromobut-2-ene as a key starting material.

Advanced Materials Applications and Derivatization

The derivatization of (Z)-1,2-dibromobut-2-ene opens up avenues for the development of advanced materials with novel properties. The presence of the carbon-carbon double bond and the reactive bromine atoms allows for a wide range of polymerization and modification reactions.

A key area for future exploration is the synthesis of functionalized polymers. (Z)-1,2-dibromobut-2-ene could serve as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polymers with unique architectures and properties. The bromine atoms could be retained in the polymer backbone for post-polymerization modification, allowing for the introduction of a variety of functional groups.

Furthermore, the potential for creating conductive polymers from halogenated alkene precursors is an exciting prospect. Through dehydrobromination and subsequent polymerization, it may be possible to synthesize conjugated polymers with interesting electronic and optical properties. Research in this area could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Further Computational Refinements and Predictive Modeling

Computational chemistry offers a powerful tool to complement and guide experimental studies on (Z)-1,2-dibromobut-2-ene. Further computational refinements and the development of predictive models can provide deeper insights into its reactivity and aid in the design of new reactions and materials.

Future computational studies should focus on elucidating the detailed reaction mechanisms of catalytic transformations involving (Z)-1,2-dibromobut-2-ene. Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of various reaction pathways, identify transition states, and predict reaction kinetics and stereoselectivities. These theoretical insights can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure and stereochemistry of (Z)-1,2-dibromo-2-butene?

- Methodological Answer : Use a combination of ¹H and ¹³C NMR spectroscopy with DEPT-135 to assign bromination sites and confirm the (Z)-configuration. Compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to validate functional groups . For stereochemical confirmation, X-ray crystallography is definitive, though computationally assisted NOESY NMR can resolve spatial proximities of bromine substituents .

Q. How can researchers assess the purity of (Z)-1,2-dibromo-2-butene in synthetic preparations?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate and quantify isomers. Differential scanning calorimetry (DSC) can detect impurities via deviations in melting points . Cross-validate results with elemental analysis (C, H, Br) to confirm stoichiometric purity .

Q. What are the key thermodynamic parameters (e.g., ΔrH°) for reactions involving (Z)-1,2-dibromo-2-butene, and how are they measured?

- Methodological Answer : Reaction enthalpies (ΔrH°) are determined using equilibrium constant (Eqk) methods in gas-phase studies. For example, isomerization kinetics can be monitored via calorimetry or UV-Vis spectroscopy under controlled temperatures (e.g., 454 K as in Rodova et al., 1973). Data from NIST’s Standard Reference Database 69 provide validated benchmarks .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ΔrH°) for (Z)-1,2-dibromo-2-butene be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, precise temperature control) to minimize experimental variability. Use density functional theory (DFT) calculations to predict thermodynamic values and compare with empirical data. Meta-analyses of historical datasets (e.g., NIST, Levanova et al.) can identify systematic errors .

Q. What role does the (Z)-stereochemistry play in the compound’s reactivity during elimination or nucleophilic substitution reactions?

- Methodological Answer : The proximity of bromine atoms in the (Z)-isomer introduces steric hindrance, slowing SN2 mechanisms compared to the (E)-isomer. Kinetic studies (e.g., using stopped-flow techniques) and computational modeling (e.g., transition-state simulations) can quantify steric effects. Contrast with (E)-isomer reactivity to isolate stereochemical influences .

Q. What experimental designs are optimal for studying isomerization kinetics between (Z)- and (E)-1,2-dibromo-2-butene?

- Methodological Answer : Use gas-phase photolysis or thermal activation in a closed system, monitoring isomer ratios via real-time IR or Raman spectroscopy. Apply Eyring equation analysis to derive activation parameters (ΔH‡, ΔS‡). Validate with isotopic labeling (e.g., deuterated analogs) to track mechanistic pathways .

Q. How can computational models predict the environmental persistence or degradation pathways of (Z)-1,2-dibromo-2-butene?

- Methodological Answer : Perform molecular dynamics (MD) simulations to estimate hydrolysis rates in aqueous environments. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or toxicity. Experimental validation via soil microcosm studies or ozonation experiments can confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。